molecular formula C19H24N4O2 B2549959 3-((6-methylpyridazin-3-yl)oxy)-N-phenethylpiperidine-1-carboxamide CAS No. 2034226-64-5

3-((6-methylpyridazin-3-yl)oxy)-N-phenethylpiperidine-1-carboxamide

Cat. No.: B2549959
CAS No.: 2034226-64-5
M. Wt: 340.427
InChI Key: LWPINIYPEQBQHB-UHFFFAOYSA-N
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Description

3-((6-methylpyridazin-3-yl)oxy)-N-phenethylpiperidine-1-carboxamide is a synthetic compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities, making them attractive candidates for drug development and other scientific research applications .

Preparation Methods

The synthesis of 3-((6-methylpyridazin-3-yl)oxy)-N-phenethylpiperidine-1-carboxamide typically involves the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3-((6-methylpyridazin-3-yl)oxy)-N-phenethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-((6-methylpyridazin-3-yl)oxy)-N-phenethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, pyridazinone derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, such as antiplatelet activity.

Comparison with Similar Compounds

3-((6-methylpyridazin-3-yl)oxy)-N-phenethylpiperidine-1-carboxamide can be compared with other pyridazinone derivatives, such as:

    Zardaverine: An anti-platelet agent.

    Emorfazone: An anti-inflammatory agent.

    Pyridaben: A herbicide agent.

Properties

IUPAC Name

3-(6-methylpyridazin-3-yl)oxy-N-(2-phenylethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-15-9-10-18(22-21-15)25-17-8-5-13-23(14-17)19(24)20-12-11-16-6-3-2-4-7-16/h2-4,6-7,9-10,17H,5,8,11-14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPINIYPEQBQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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